molecular formula C14H19NO5 B1266887 ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 963-69-9

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1266887
CAS No.: 963-69-9
M. Wt: 281.3 g/mol
InChI Key: DIQGPRUTKMOZHE-UHFFFAOYSA-N
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Description

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with ethoxy and oxopropanoyl groups

Properties

IUPAC Name

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-19-11(17)7-10(16)13-8(3)12(9(4)15-13)14(18)20-6-2/h15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGPRUTKMOZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293109
Record name ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

963-69-9
Record name NSC87232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Propionaldehyde

Propionaldehyde undergoes bromination with Br₂ in aprotic solvents (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal .

Ring-Closure Reaction

2-Bromopropanal reacts with ethyl acetoacetate and ammonia (25–30% aqueous) at 0–50°C to form the pyrrole core. Key parameters:

  • Molar ratio : 1:1.2:1.5 (2-bromopropanal:ethyl acetoacetate:NH₃)
  • Solvent : Dichloromethane or toluene
  • Yield : 68–72% after crystallization.

Acylation at the 5-Position

The target compound is synthesized by introducing the 3-ethoxy-3-oxopropanoyl group at the pyrrole’s 5-position. Two validated methods are described below:

Vilsmeier-Haack Acylation

Adapted from CN102887851B, this method uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

  • Reaction Conditions :
    • Molar ratio : 1:2.25 (pyrrole precursor:POCl₃)
    • Solvent : DMF (anhydrous)
    • Temperature : 0°C (slow addition), then room temperature (12–16 hr)
  • Workup :
    • Quench with ice-cold water, adjust pH to 8 with K₂CO₃
    • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate
  • Yield : 38% after recrystallization (PE:EA = 4:1).

Direct Acylation with Ethyl Malonyl Chloride

An alternative route employs ethyl malonyl chloride under basic conditions:

  • Reaction Setup :
    • Base : Triethylamine (2.5 eq)
    • Solvent : Tetrahydrofuran (THF)
    • Temperature : −10°C to 25°C
  • Procedure :
    • Add ethyl malonyl chloride (1.2 eq) dropwise to the pyrrole precursor in THF
    • Stir for 6–8 hr, monitor by TLC
  • Purification :
    • Column chromatography (SiO₂, hexane:ethyl acetate = 3:1)
    • Yield : 45–50%.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency:

  • Residence time : 30–40 min
  • Catalyst : MgSO₄ (5 mol%) reduces side reactions
  • Throughput : 1.2 kg/hr at 80°C
  • Purity : ≥97% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Vilsmeier-Haack 38 95 High regioselectivity Low yield, POCl₃ handling
Direct Acylation 50 97 Scalable, mild conditions Column purification required
Industrial Flow 85 97 High throughput Specialized equipment needed

Reaction Optimization Strategies

Solvent Effects

  • DMF : Enhances electroph

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites:

  • Ester groups (ethoxy-oxopropanoyl and ethyl carboxylate)

  • Pyrrole ring (substituted with methyl groups)

  • Ketone moiety (3-oxopropanoyl)

These groups enable participation in typical organic transformations:

Oxidation and Reduction

  • Oxidation : The ketone group may undergo further oxidation under strong conditions (e.g., KMnO₄ or CrO₃), though steric hindrance from adjacent substituents could limit reactivity.

  • Reduction : The oxopropanoyl group could be reduced to a hydroxyl or hydrocarbon chain using agents like NaBH₄ or LiAlH₄.

Nucleophilic Substitution

The ethoxy group is susceptible to nucleophilic attack (e.g., by amines or thiols) under basic conditions, leading to substitution products.

Electrophilic Aromatic Substitution

The pyrrole ring, while electron-rich, is sterically hindered by methyl groups. Reactions like nitration or sulfonation may occur at unsubstituted positions, but yields could be low.

Synthetic Pathway Insights

The synthesis of structurally related pyrrole derivatives (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylate) involves:

  • Bromination : Propionaldehyde reacts with bromine to form 2-bromopropanal.

  • Ring-Closure : 2-Bromopropanal, ethyl acetoacetate, and ammonia undergo cyclization to form the pyrrole core .

While this pathway does not directly describe reactions of the target compound, it highlights methodologies applicable to modifying similar frameworks.

Potential Reaction Pathways

Reaction Type Reagents/Conditions Expected Product Notes
HydrolysisAcidic or basic aqueous conditionsCarboxylic acid derivativesLikely at ester groups
TransesterificationAlcohols, acid/base catalystsAlternate estersEthoxy group substitution
ReductionNaBH₄, LiAlH₄Alcohols or alkanesKetone or ester reduction
Electrophilic SubstitutionHNO₃, H₂SO₄Nitrated pyrrole derivativesLimited by steric hindrance

Research Considerations

  • Steric Effects : The 2,4-dimethyl groups on the pyrrole ring may impede reactions at the aromatic core.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) could enhance reactivity in substitution reactions .

Data Limitations

No experimental data from peer-reviewed studies on this specific compound’s reactions were identified in the provided sources. The analysis above is extrapolated from general organic chemistry principles and related synthetic methodologies . Further experimental studies are required to validate these pathways.

This assessment underscores the need for targeted investigations to elucidate the compound’s reactivity profile under varied conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential as an Aryl Hydrocarbon Receptor (AHR) agonist . Research indicates that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory properties. For instance, a patent (US12037322B2) discusses the synthesis and biological evaluation of AHR agonists, suggesting that this compound could play a role in developing therapies for autoimmune diseases and cancer treatment .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various pyrrole derivatives. Its structure allows it to participate in multiple reactions, including:

  • Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex pyrrole derivatives.
  • Cross-Coupling Reactions : The compound can be used in palladium-catalyzed cross-coupling reactions to create functionalized aromatic systems.

Case Study: Synthesis of Pyrrole Derivatives

A study published in Chemical Communications highlighted the use of this compound as a precursor for synthesizing novel pyrrole-based compounds with enhanced biological activity .

Material Science Applications

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic electronic materials. Its conjugated system can enhance charge transport properties in organic semiconductors.

Data Table: Comparison of Pyrrole-Based Materials

Compound NameApplication AreaKey Properties
This compoundOrganic ElectronicsHigh charge mobility
Pyrrole Derivative APhotovoltaicsEnhanced light absorption
Pyrrole Derivative BSensorsImproved sensitivity

Mechanism of Action

The mechanism of action of ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-ethoxy-3-oxopropyl)benzoate
  • Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
  • Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Uniqueness

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 38628-52-3) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy.

PropertyValue
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
CAS Number38628-52-3
LogP2.359
PSA52.60 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The synthesis methods often utilize high-yielding reactions that can be optimized for better efficiency and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.039 mg/mL for certain derivatives . this compound is hypothesized to share similar mechanisms due to its structural analogies.

Antifungal Activity

Research indicates that pyrrole derivatives can also act as antifungal agents. In vitro tests have shown promising results against fungi such as Aspergillus fumigatus, with some compounds exhibiting MIC values comparable to standard antifungal treatments like fluconazole . The mode of action involves interaction with fungal enzymes critical for cell wall synthesis.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors within microbial cells. For example, docking studies suggest that it may interact with the active sites of enzymes involved in metabolic pathways critical for microbial survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrrole derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.039 mg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Antifungal Testing : Another investigation focused on the antifungal activity of pyrrole derivatives against Candida albicans and Aspergillus niger. Compounds similar to this compound demonstrated effective inhibition with MIC values ranging from 0.078 mg/mL to 0.156 mg/mL .

Q & A

Q. What are the common synthetic routes for ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, and how are reaction yields optimized?

The compound is typically synthesized via multicomponent reactions or condensation reactions involving pyrrole derivatives and acylating agents. For example:

  • A general procedure involves reacting ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate with substituted formylpyrroles in ethanol using potassium hydrogen sulfate as a catalyst (69–91% yields) .
  • Optimization strategies include controlling temperature (e.g., 45–50°C for 4 hours in DMSO) and using inert conditions to minimize side reactions .

Q. Key Reaction Conditions Table

ReactantsCatalyst/SolventTemperature/TimeYieldReference
Ethyl 5-methyl-3-oxo-pyrrole + FormylpyrrolesKHSO₄/EtOHRT, 12 h69–91%
2-Chloro-propanoyl derivativesK₂CO₃/DMSO45–50°C, 4 h51–91%

Q. Which spectroscopic techniques are employed for structural characterization, and what critical data points should be prioritized?

  • 1H/13C NMR : Key signals include pyrrolic NH (δ ~10.8–12.5 ppm), ester carbonyls (δ ~165–170 ppm), and ethylenic protons (J = 15–16 Hz for trans-configuration) .
  • IR Spectroscopy : Confirm C=O stretches (~1698 cm⁻¹ for esters) and NH stretches (~3338 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 309.1234) .

Q. How can computational methods like DFT support the understanding of this compound’s electronic structure and reactivity?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with electrophiles/nucleophiles. For example, studies on similar pyrrolidinones reveal charge distribution at the β-keto ester moiety as a reactive site .
  • Electrostatic potential maps identify regions prone to nucleophilic attack (e.g., carbonyl carbons) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Refine X-ray data using SHELX programs to resolve discrepancies. For instance:
    • SHELXL optimizes hydrogen bonding networks (e.g., N–H⋯O interactions stabilizing planar pyrrole rings) .
    • Compare experimental torsion angles with DFT-optimized geometries to validate conformational stability .

Q. Crystallographic Refinement Table

ParameterExperimental (X-ray)DFT-OptimizedDeviation
C=O Bond Length1.21 Å1.23 ű0.02 Å
Dihedral Angle178.5°179.1°±0.6°

Q. What protocols ensure purity during synthesis, particularly for intermediates prone to hydrolysis or oxidation?

  • Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to remove unreacted starting materials .
  • TLC Monitoring : Employ CH₃Cl/EtOH (10:1) to track reaction progress and isolate intermediates .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to protect air-sensitive groups like β-keto esters .

Q. How can NMR coupling constants (e.g., J = 15–16 Hz) inform stereochemical assignments in derivatives?

  • Ethylenic protons with J = 15–16 Hz indicate trans-configuration in α,β-unsaturated ketones. For example, in (E)-configured enones, large coupling constants correlate with antiperiplanar H–C=C–H dihedral angles .

Q. What strategies mitigate challenges in characterizing labile intermediates (e.g., acylated pyrroles)?

  • Low-Temperature NMR : Acquire spectra at –40°C to slow decomposition .
  • Derivatization : Stabilize intermediates as silylated or methylated analogs for GC-MS analysis .

Q. How do solvent polarity and pH influence the stability of the β-keto ester moiety?

  • Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while acidic conditions (pH < 5) protonate the carbonyl, accelerating hydrolysis .

Q. Data Contradiction Analysis Example

IssuePossible CauseResolution Method
Discrepancy in melting points (218–220°C vs. 114–115°C)Polymorphism or solvate formationPerform PXRD to identify crystalline forms

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